molecular formula C10H12N4O B15300666 6-Ethyl-3-(pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(4H)-one

6-Ethyl-3-(pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(4H)-one

Cat. No.: B15300666
M. Wt: 204.23 g/mol
InChI Key: NALGSKNBTXNTIC-UHFFFAOYSA-N
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Description

6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one
  • 6-ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one

Uniqueness

6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

6-ethyl-3-pyridin-2-yl-4,6-dihydro-1H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H12N4O/c1-2-7-10(15)12-9(14-13-7)8-5-3-4-6-11-8/h3-7,13H,2H2,1H3,(H,12,14,15)

InChI Key

NALGSKNBTXNTIC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=NN1)C2=CC=CC=N2

Origin of Product

United States

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